Comparative Odor Activity Value (OAV) in Grenache Rosé Wine: 3MH Outranks β-Damascenone
In a systematic aroma reconstitution study of Grenache rosé wine, 3-mercapto-1-hexanol (3MH) was identified as the most important odorant among 38 volatile compounds detected by AEDA. Omission of 3MH from the synthetic aroma model caused a profound decrease in fruity and citric notes, an effect not observed when β-damascenone was omitted despite β-damascenone having the second highest OAV in the wine [1].
| Evidence Dimension | Sensory impact rank (omission test result) |
|---|---|
| Target Compound Data | Omission of 3MH caused a deep impact on fruity and citric notes, identified as the single most important odorant |
| Comparator Or Baseline | β-Damascenone (second highest OAV) caused only a slight decrease in aroma intensity upon omission |
| Quantified Difference | 3MH omission impact qualitatively described as 'deep' and 'most important' versus 'slight' for β-damascenone |
| Conditions | Grenache rosé wine from Calatayud, Spain; aroma extract dilution analysis (AEDA) followed by quantitative OAV determination and sensory omission tests with synthetic aroma models containing 24 compounds with OAV > 0.5 |
Why This Matters
This demonstrates that OAV alone does not predict sensory impact; 3MH exerts a disproportionate influence on fruity/citric character, making it irreplaceable in formulations targeting these notes.
- [1] Ferreira, V., Ortín, N., Escudero, A., López, R., & Cacho, J. (2002). Chemical Characterization of the Aroma of Grenache Rosé Wines: Aroma Extract Dilution Analysis, Quantitative Determination, and Sensory Reconstitution Studies. Journal of Agricultural and Food Chemistry, 50(14), 4048–4054. View Source
